Fmoc-2-Amino-2-methyl-propionic acid
Description
Fmoc-2-Amino-2-methyl-propionic acid is a non-proteinogenic amino acid derivative featuring a 2-amino-2-methylpropionic acid backbone protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group on the α-amine. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) due to its orthogonality to acid-labile protecting groups and its ease of removal under mild basic conditions (e.g., piperidine) . The methyl branch at the α-carbon introduces steric hindrance, which can influence peptide conformation, stability, and interactions with biological targets.
Properties
Molecular Formula |
C19H19NO4 |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
2-amino-4-(9H-fluoren-9-ylmethoxy)-2-methyl-4-oxobutanoic acid |
InChI |
InChI=1S/C19H19NO4/c1-19(20,18(22)23)10-17(21)24-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16H,10-11,20H2,1H3,(H,22,23) |
InChI Key |
HHKUVJAKUATCOG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)(C(=O)O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Below is a detailed comparison of Fmoc-2-Amino-2-methyl-propionic acid with structurally or functionally related compounds, based on evidence from diverse sources.
Structural and Functional Analogues
Table 1: Key Properties of this compound and Analogs
Key Research Findings
Steric and Conformational Effects
- This compound: The methyl branch at C2 introduces steric hindrance, reducing conformational flexibility compared to linear analogs like Fmoc-alanine. This property is critical for stabilizing β-turn structures or restricting peptide backbone dynamics .
- Fmoc-Dap(Alloc,Me)-OH : Dual protection (Fmoc and Alloc) enables orthogonal deprotection strategies, facilitating the synthesis of branched peptides with controlled side-chain modifications .
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